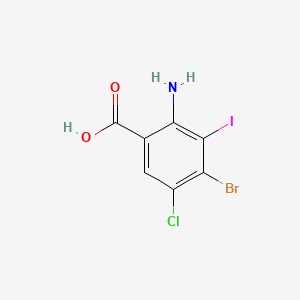
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate is a chemical compound that belongs to the class of organoboron compounds These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate typically involves the reaction of 2-Isopropyl-6-methyl-4-pyrimidinol with diethylboron chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound. The reaction is usually performed in an anhydrous solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The diethylborinate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds, depending on the substituent used.
Applications De Recherche Scientifique
2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate has several applications in scientific research:
Biology: The compound can be used to label biomolecules with boron, which is useful in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate involves the formation of a boron-carbon bond through a process known as transmetalation. In this process, the boron atom in the compound interacts with a metal catalyst, such as palladium, to form a new carbon-carbon bond. This reaction is widely used in organic synthesis to create complex molecules from simpler precursors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-6-methyl-4-pyrimidinol: A precursor to 2-Isopropyl-6-methyl-4-pyrimidinyl diethylborinate, used in similar applications.
Diethyl 2-isopropyl-4-methyl-6-pyrimidinyl phosphorothionate: Another organophosphorus compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable boron-carbon bonds makes it particularly valuable in organic synthesis and materials science.
Propriétés
Numéro CAS |
60671-90-1 |
|---|---|
Formule moléculaire |
C12H21BN2O |
Poids moléculaire |
220.12 g/mol |
Nom IUPAC |
diethyl-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxyborane |
InChI |
InChI=1S/C12H21BN2O/c1-6-13(7-2)16-11-8-10(5)14-12(15-11)9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
IBRUXFZLCKOVTH-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OC1=NC(=NC(=C1)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


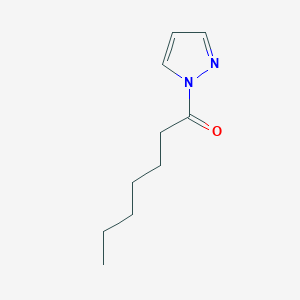
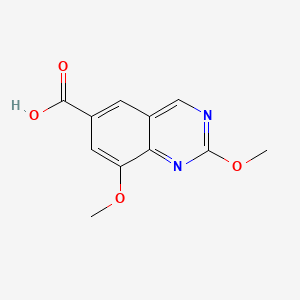
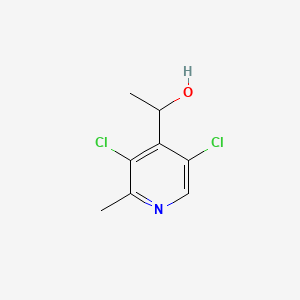
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
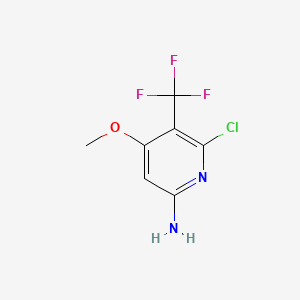
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
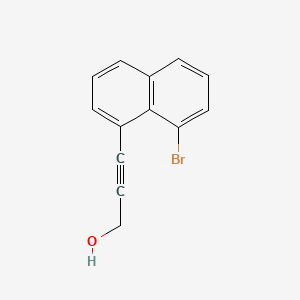

![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
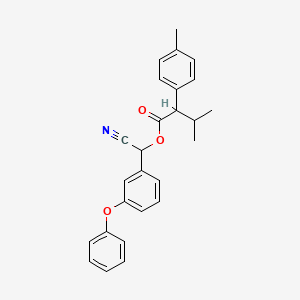

![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)
